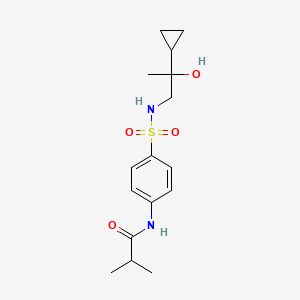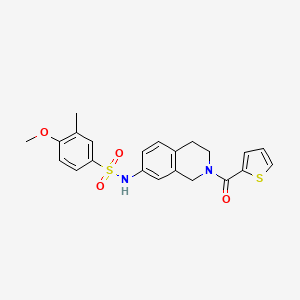
4-methoxy-3-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy for Cancer
Compounds with benzenesulfonamide derivatives, such as those mentioned, have shown promising applications in photodynamic therapy (PDT) for cancer treatment. A study highlighted the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them excellent candidates as Type II photosensitizers for cancer treatment in PDT, showcasing their potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Another significant application is in the development of carbonic anhydrase inhibitors. Compounds containing a benzenesulfonamide moiety have been synthesized and tested for their inhibitory activity towards different isozymes of carbonic anhydrase. These studies have led to the discovery of compounds with potent inhibitory effects and good water solubility, suggesting their potential use in treatments that require carbonic anhydrase inhibition, such as managing glaucoma or metabolic acidosis (Casini et al., 2002).
Neurological and Cognitive Enhancements
Research into tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety has identified their potential as selective human beta3 adrenergic receptor agonists. These findings suggest possible applications in developing treatments for metabolic diseases and enhancing neurological functions (Parmee et al., 2000). Additionally, some compounds have demonstrated cognitive-enhancing properties in animal models, pointing towards their potential use in treating cognitive deficits such as those found in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Molecular Interaction Studies
Studies on the interactions between human carbonic anhydrases and novel classes of benzenesulfonamides have provided insights into the structural requirements for selective inhibition of different carbonic anhydrase isoforms. These findings are crucial for the rational design of inhibitors with potential therapeutic applications (Bruno et al., 2017).
Anticancer Agents
The tetrahydroisoquinoline moiety, as found in the compound of interest, is a common feature in molecules with significant biological activity. Research into derivatives of this family has identified potential anticancer agents, showcasing the versatility and therapeutic potential of these compounds in oncology (Redda, Gangapuram, & Ardley, 2010).
Propriétés
IUPAC Name |
4-methoxy-3-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-15-12-19(7-8-20(15)28-2)30(26,27)23-18-6-5-16-9-10-24(14-17(16)13-18)22(25)21-4-3-11-29-21/h3-8,11-13,23H,9-10,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNKMITYAKGQLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
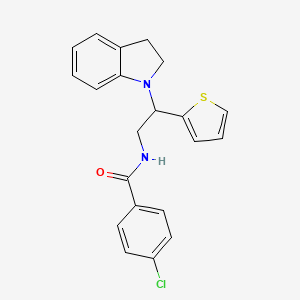
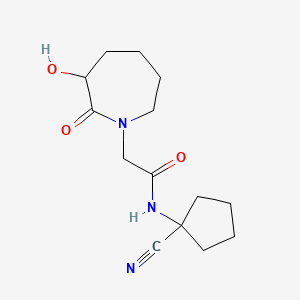
![[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2361054.png)
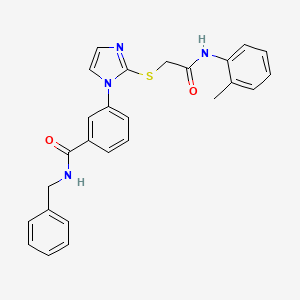
![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2361057.png)
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/no-structure.png)
![2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2361059.png)
![N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2361060.png)
![4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2361062.png)

![4-Methyl-2,6-bis(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2361066.png)
![1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361068.png)
![N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide](/img/structure/B2361069.png)
